2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core, which is a common structural motif in many biologically active molecules, and it is modified with an ethylthio group and a tetrahydrothiophenyl-piperidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.
Attachment of the Piperidinyl Moiety: The piperidinyl group can be introduced through a reductive amination reaction, where the benzamide is reacted with a piperidine derivative in the presence of a reducing agent.
Cyclization to Form the Tetrahydrothiophenyl Group: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophenyl ring, which is then attached to the piperidinyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the ethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylthio and piperidinyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(ethylthio)phenyl)-1-piperidinyl)benzamide: Similar structure but lacks the tetrahydrothiophenyl group.
2-(methylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the ethylthio group and the tetrahydrothiophenyl-piperidinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c1-2-24-18-6-4-3-5-17(18)19(22)20-13-15-7-10-21(11-8-15)16-9-12-23-14-16/h3-6,15-16H,2,7-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBMNOGAIRLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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